2-(2-methoxypropoxy)propan-1-ol

Description

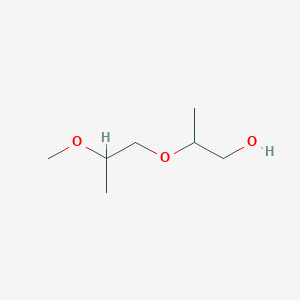

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDYYMUUJHLCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3, Array | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864425 | |

| Record name | 2-(2-Methoxypropoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Solubility in water: very good, Miscible | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropylene glycol methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

34590-94-8, 13588-28-8 | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2-(2-methoxypropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013588288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxypropoxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-117 °F (USCG, 1999), -80 °C, -112 °F | |

| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dipropylene glycol methyl ether | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Nomenclature and Isomeric Considerations of Dipropylene Glycol Monomethyl Ether Dpgme Relevant to 2 2 Methoxypropoxy Propan 1 Ol

IUPAC and Common Nomenclature of 2-(2-methoxypropoxy)propan-1-ol

The specific isomer, this compound, is a component of the broader DPGME mixture. According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is this compound. Common names and synonyms for the general DPGME mixture, which includes this isomer, are numerous and include Dipropylene Glycol Monomethyl Ether, DPGME, and DPM. wikipedia.org Commercial preparations are often sold under trademarks such as Arcosolv DPM and Dowanol DPM.

The CAS Registry Number for the mixture of DPGME isomers is 34590-94-8. wikipedia.org However, individual isomers have their own unique CAS numbers. For instance, this compound is identified by CAS number 13588-28-8. epa.govoecd.org

Isomeric Composition and Structural Variations within Commercial Dipropylene Glycol Monomethyl Ether.oecd.orgnist.govnist.gov

Commercial DPGME is synthesized from the reaction of propylene (B89431) oxide and methanol (B129727), a process that results in a mixture of up to four structural isomers. This isomeric complexity is a critical consideration in both industrial applications and scientific investigations.

Identification and Ratios of Constituent Isomers

The commercial product is a blend of four primary isomers, with their typical ratios varying within certain ranges. epa.govoecd.org The isomers are not typically separated for commercial use. epa.govoecd.org

The four main isomers found in commercial DPGME are:

1-(2-methoxypropoxy)propan-2-ol: This is often one of the major isomers, with concentrations ranging from 40-50%. epa.govoecd.org Its CAS number is 13429-07-7. epa.govnist.gov

1-(2-methoxy-1-methylethoxy)propan-2-ol: This is another dominant isomer, typically found in proportions of 40-45%. epa.gov Its CAS number is 20324-32-7. epa.govnist.gov

This compound: This isomer is present in smaller amounts, generally between 2-5%. epa.govoecd.org Its CAS number is 13588-28-8. epa.govoecd.org

2-(2-methoxy-1-methylethoxy)propan-1-ol: This isomer also constitutes a minor portion of the mixture, typically 3-5%. epa.gov Its CAS number is 55956-21-3. epa.govnih.gov

| Isomer Name | CAS Number | Typical Percentage Range in Commercial Mixture |

|---|---|---|

| 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7 | 40-50% |

| 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 | 40-45% |

| This compound | 13588-28-8 | 2-5% |

| 2-(2-methoxy-1-methylethoxy)propan-1-ol | 55956-21-3 | 3-5% |

Implications of Isomerism for Research Design and Interpretation

The presence of multiple isomers in commercial DPGME has significant consequences for the design and interpretation of scientific research. Since the four isomers are not separated in the commercial product, all toxicological and environmental studies are conducted on this mixture. epa.govoecd.org This means that the observed effects are a composite of the activities of all four isomers.

The structural differences between the isomers, particularly the position of the hydroxyl and methoxy (B1213986) groups, can lead to variations in their physicochemical properties and biological activities. For instance, the metabolism of these isomers can differ. While the primary metabolic pathways for DPGME include conjugation and hydrolysis of the methoxy group, the potential for hydrolysis of the ether linkage to form propylene glycol methyl ether (PGME) is considered a minor pathway. epa.gov It is important to note that only two of the four DPGME isomers have the potential to be hydrolyzed to the beta-isomer of PGME, which has been associated with certain toxicological effects. epa.gov

Therefore, when interpreting research findings related to DPGME, it is crucial to acknowledge that the results reflect the combined properties of the isomeric mixture. Attributing an observed effect to a single isomer without further investigation would be scientifically unfounded. Any study utilizing commercial DPGME must consider the inherent variability in the isomeric ratio and its potential influence on the experimental outcomes. This is particularly relevant in fields such as toxicology, environmental science, and materials science, where the specific properties of the chemical entity are of paramount importance.

Synthetic Methodologies and Chemical Production Pathways

Industrial Synthesis Routes for Propylene (B89431) Glycol Ether Precursors

The primary industrial route to propylene glycol ethers involves the reaction of propylene oxide with an alcohol, most commonly methanol (B129727). This process, known as etherification, can be catalyzed by both acidic and basic catalysts. The choice of catalyst significantly influences the product distribution and selectivity. Basic catalysts are generally preferred as they yield a higher proportion of the α-isomer (the secondary alcohol), which is the commercially dominant product, over the β-isomer (the primary alcohol). google.com

A common method involves reacting propylene oxide and methanol in the presence of an alkali or alkaline earth metal alkoxide catalyst. google.com This initial reaction produces propylene glycol monomethyl ether (PGME), which serves as a crucial precursor for the synthesis of dipropylene glycol monomethyl ether (DPM), the isomeric mixture containing 2-(2-methoxypropoxy)propan-1-ol. The reaction can be carried out in a continuous flow reactor, and due to its exothermic nature, careful temperature control is essential. wikipedia.org

In some processes, heterogeneous catalysts are employed to simplify the purification process. For instance, solid acid catalysts have been investigated for the synthesis of related compounds, offering advantages in terms of catalyst separation and reuse. epa.gov

Ring-Opening Addition Reactions for Dipropylene Glycol Monomethyl Ether Production

Dipropylene glycol monomethyl ether (DPM), which is a mixture of four isomers including this compound, is synthesized through a ring-opening addition reaction. google.comwikipedia.org This reaction involves the tower bottoms from propylene glycol monomethyl ether production, which contains unreacted PGME, reacting with propylene oxide. google.com

The fundamental reaction is the nucleophilic attack of the hydroxyl group of propylene glycol monomethyl ether on the propylene oxide ring, leading to the formation of a dipropylene glycol ether.

The synthesis of dipropylene glycol monomethyl ether is typically conducted under the influence of a strong alkali catalyst. google.com Common catalysts include solid sodium methylate and solid sodium hydroxide. google.com The reaction temperature is a critical parameter and is generally maintained in the range of 60 to 120 °C, with the reaction proceeding for a duration of 2 to 10 hours. epa.gov

The use of heterogeneous catalysts, such as calcined Mg/Al hydrotalcite, has also been explored for the synthesis of propylene glycol methyl ether. researchgate.net These catalysts have shown high activity and selectivity, with optimal reaction conditions identified at 140 °C with a specific catalyst concentration and reactant molar ratio. researchgate.net While this research focuses on the precursor, the principles of using such catalysts could be extended to the synthesis of DPM to improve process efficiency and reduce waste.

| Parameter | Typical Range/Value | Catalyst Example | Reference |

|---|---|---|---|

| Temperature | 60 - 120 °C | Solid Sodium Hydroxide | epa.gov |

| Reaction Time | 2 - 10 hours | Solid Sodium Hydroxide | epa.gov |

| Catalyst | Strong Alkali (e.g., NaOH, NaOCH₃) | - | google.com |

| Alternative Catalyst | Calcined Mg/Al Hydrotalcite | - | researchgate.net |

| Alternative Reaction Temperature | 140 °C | Calcined Mg/Al Hydrotalcite | researchgate.net |

A significant challenge in the production of dipropylene glycol monomethyl ether is the concurrent formation of higher oligomers, such as tripropylene (B76144) glycol methyl ether (TPM). This occurs when the newly formed DPM molecule reacts further with propylene oxide. google.com The reaction conditions can be manipulated to some extent to control the degree of oligomerization.

Purity control is a critical aspect of the manufacturing process. The commercial product of DPM is typically a mixture of four isomers, and these isomers are not usually separated for most industrial applications. wikipedia.orgepa.gov The primary method for purification and separation of the desired DPM from unreacted starting materials and higher oligomers is distillation or rectification. google.comgoogle.com Following the reaction, the mixture undergoes distillation to remove and recover unreacted propylene glycol monomethyl ether and propylene oxide, yielding the DPM product. google.com In some patented processes, the reaction product is allowed to stand and layer, with the organic layer containing the DPM being separated and then subjected to reduced pressure distillation to achieve a purity of over 99%. epa.gov

Isolation and Purification Techniques for Specific Isomers

The isolation of a specific isomer like this compound from the commercial DPM mixture is a complex task and is not commonly performed on an industrial scale. epa.gov The close boiling points and similar chemical properties of the four isomers make their separation by conventional distillation challenging.

However, laboratory-scale separation and detection of dipropylene glycol isomers can be achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). A patented method describes the use of a specific capillary column and temperature programming to separate the isomers for detection. google.com This method allows for the qualitative and quantitative analysis of the individual isomers, including 2-(2-hydroxypropoxy)-1-propanol, which is an alternative name for one of the isomers. google.com The process involves preparing a standard solution, a sample solution, and then analyzing them using GC-MS to create a standard curve for quantification. google.com

For the separation of related propylene glycol ether isomers, such as 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol from aqueous solutions, methods like extractive distillation and membrane separation have been proposed. googleapis.com While not directly applied to the isomers of DPM, these advanced separation techniques could potentially be adapted for their isolation if a high-purity single isomer were required.

| Technique | Column Type | Detection Method | Application | Reference |

|---|---|---|---|---|

| Gas Chromatography | Capillary Column (e.g., HP-5) | Mass Spectrometry (MS) | Separation and detection of dipropylene glycol isomers | google.com |

Advanced Analytical and Characterization Methodologies

Chromatographic Separation Techniques for Isomers and Derivatives

Chromatographic methods are fundamental for separating 2-(2-methoxypropoxy)propan-1-ol from its isomers and other components in a mixture. The amphiphilic nature of glycol ethers, possessing both polar and non-polar characteristics, allows for their analysis using various chromatographic approaches. gcms.cz

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC, particularly for analyzing glycol ethers in complex aqueous matrices like wood stains or biological fluids. rsc.orgrsc.orgnih.gov This technique often requires minimal sample preparation, such as a "dilute-and-shoot" approach, which involves diluting the sample and directly injecting it into the LC system. rsc.orgrsc.org

For the analysis of DPGME and other glycol ethers, Atmospheric Pressure Chemical Ionization (APCI) in positive mode has been shown to be preferable to Electrospray Ionization (ESI) due to better ionization efficiency and improved signal-to-noise ratios. rsc.orgrsc.org Multiple Reaction Monitoring (MRM) mode is employed for quantification, monitoring specific precursor-to-product ion transitions. For DPGME, a common transition is m/z 149.1 → 59.1. rsc.orgrsc.orgresearchgate.net LC-MS/MS methods have been successfully developed and validated for the determination of various glycols and glycol ethers in diverse matrices, including serum, seawater, and consumer products. nih.govoup.comastm.orgepa.gov In some cases, derivatization with reagents like benzoyl chloride is used to improve the ionization and detection limits of glycols. oup.comnih.gov

Table 2: LC-MS/MS Parameters for DPGME Analysis in Wood Stains

| Parameter | Value rsc.orgrsc.org |

|---|---|

| Ionization Mode | APCI (Positive) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 149.1 |

| Product Ion (m/z) | 59.1 |

Method Development and Validation for Environmental and Biological Matrices

The development and validation of analytical methods are critical to ensure the accuracy and reliability of data for this compound in environmental and biological samples. jeom.orgnih.govoup.com

Environmental Matrices: For environmental samples like water and air, methods must be robust and able to handle potential interferences. jeom.orgastm.org GC-FID methods for air monitoring involve validating parameters such as desorption efficiency, storage stability, and precision. jeom.org For aqueous samples, LC-MS/MS methods are often preferred to avoid the issues associated with direct aqueous injection in GC. rsc.orgrsc.org Validation of these methods includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. rsc.orgrsc.org For instance, a validated LC-MS/MS method for DPGME in wood stains demonstrated linearity with a coefficient of ≥ 0.995 and a precision of <5% relative standard deviation. rsc.org

Biological Matrices: Analysis in biological matrices like serum or urine often requires more extensive sample preparation to remove interferences. nih.govoup.comnih.gov Derivatization is a common step in GC and LC methods for biological samples to enhance the volatility or detectability of the analytes. cdc.govoup.comnih.gov Validation parameters for biological methods are similar to those for environmental methods, with a strong emphasis on accuracy and precision to ensure the reliability of biomonitoring data. nih.govoup.com LC-MS/MS methods have been developed for the simultaneous analysis of multiple glycols in serum, with validation including tests for linearity, repeatability, intermediate precision, LODs, LOQs, carry-over, and ion suppression. nih.govoup.com

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and analyzing its fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, which has the chemical formula C7H16O3, would exhibit characteristic absorption bands. nist.govnih.gov Key expected absorptions include:

A broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong C-O stretching absorption bands from the ether and alcohol groups, typically found in the 1260-1000 cm⁻¹ region. docbrown.info

C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ range. docbrown.info

The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for 2-Propanol, 1-(2-methoxypropoxy)-. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which acts as a molecular fingerprint. The molecular weight of this compound is 148.20 g/mol . nih.govnist.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern of this compound would be influenced by the presence of the ether and alcohol functional groups. Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org For ethers, cleavage of the C-O bond and the C-C bond adjacent to the oxygen can occur. docbrown.info

The mass spectrum of this compound shows a prominent peak at m/z 59. nih.gov This base peak likely corresponds to the [CH2OCH(CH3)]⁺ or [C3H7O]⁺ fragment resulting from cleavage of the molecule. Other significant fragments would arise from the loss of various neutral species. The NIST WebBook provides mass spectral data for 2-Propanol, 1-(2-methoxypropoxy)-, which can be used for identification purposes. nist.gov

Table 3: Key Mass Spectral Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆O₃ | nih.gov |

| Molecular Weight | 148.20 g/mol | nih.gov |

| Major Fragment (m/z) | 59 | nih.gov |

Chemical Reactivity and Degradation Pathways

Intrinsic Chemical Stability and Reactivity under Ambient Conditions

Under ambient conditions, 2-(2-methoxypropoxy)propan-1-ol is a stable, colorless liquid with a mild, ether-like odor. nih.gov Its high flash point makes it relatively easy to handle, store, and ship. scbt.com While stable, it can participate in several chemical reactions under specific conditions. Like other glycol ethers, it may react violently with strong oxidizing agents. It is incompatible with strong acids and strong bases. aktasdis.comredox.com Decomposition, which depends on temperature and the presence of other materials, can produce aldehydes, ketones, and organic acids. aktasdis.comredox.com

The presence of both ether and alcohol functional groups dictates its reactivity. It can undergo reactions typical of these groups, as detailed in the table below.

| Reaction Type | Reagents | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) | Carbonyl compounds (aldehydes or carboxylic acids) |

| Reaction with Acids | Acids | Esters |

| Reaction with Alkali Metals | Alkali metals | Alcoholates |

This table summarizes general reactivity based on sources discussing DPM isomers.

Oxidative and Photodegradation Mechanisms

The primary pathway for the removal of this compound from the atmosphere is through photodegradation. This process is mainly driven by reactions with photochemically generated hydroxyl radicals (•OH). oecd.orggreenpeace.org

Specific kinetic data for the atmospheric photodegradation of the individual this compound isomer is not available. However, studies on the DPM isomer mixture provide valuable insights. The atmospheric half-life for DPM is estimated to be between 3.4 and 5.3 hours. oecd.orggreenpeace.org One study focusing on the photodegradation of DPM reported a half-life of 5.3 hours on a sunny day at 37.8°C and 75% relative humidity. oecd.org For propylene (B89431) glycol ethers in general, estimated atmospheric half-lives range from approximately 2 to 7.6 hours. oecd.orgscbt.comoecd.org This rapid degradation indicates that the compound is not persistent in the atmosphere. greenpeace.org

The rate of photodegradation is significantly influenced by environmental conditions. The primary factor is the concentration of hydroxyl radicals, which is dependent on sunlight intensity, temperature, and the presence of other atmospheric pollutants like nitrogen oxides. researchgate.net Higher temperatures and increased sunlight generally lead to a faster degradation rate. oecd.orgscbt.com Due to its high water solubility and low Henry's Law constant, this compound is not expected to volatilize significantly from water or moist soil, making atmospheric photolysis the key degradation route for the compound once it enters the air. nih.govaktasdis.com

Hydrolytic Degradation Pathways

Ether linkages, such as the one present in this compound, are generally stable and resistant to hydrolysis under neutral pH conditions and at ambient temperatures. scbt.comoecd.org Significant cleavage of the ether bond would require harsh conditions, such as the presence of strong acids, which are not typical in most environmental compartments. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. nih.gov Studies on DPM metabolism indicate that hydrolysis of the dipropylene glycol backbone is a minor pathway. oecd.org

Given the stability of the ether bridge to hydrolysis under normal environmental conditions, significant formation of hydrolysis products is not expected. nih.govscbt.com The main degradation products of this compound are anticipated to result from atmospheric oxidation rather than hydrolysis. Metabolic studies on the DPM mixture have identified propylene glycol methyl ether (PGME) and propylene glycol as minor products resulting from the cleavage of the ether linkage within biological systems, but this is not considered a primary environmental degradation route. oecd.org

Biological Degradation and Biotransformation Mechanisms

The compound this compound, a primary component of commercial Dipropylene Glycol Methyl Ether (DPGME), undergoes various biological degradation and biotransformation processes in both environmental systems and mammalian organisms. These pathways are crucial for determining the compound's environmental fate and its metabolic profile in biological systems. The primary mechanisms involve microbial breakdown in soil and water, and a series of metabolic reactions in mammals designed to increase water solubility and facilitate excretion.

Microbial Degradation Processes in Environmental Systems

This compound is considered to be readily biodegradable under aerobic conditions, while its degradation is significantly slower under anaerobic conditions. oecd.org The biodegradation of glycol ethers, including propylene glycol ethers, is influenced by factors such as the source and population of microorganisms, temperature, and the molecular structure of the chemical. lyondellbasell.com

Studies have shown that microbial consortia isolated from soil and activated sludge can effectively degrade glycol-based products. nih.govosti.gov For instance, a polypropylene-glycol-utilizing bacterium, Corynebacterium sp. 7, has been shown to assimilate dipropylene glycol monomethyl ether. nih.gov The degradation process often involves the adaptation of microbial populations, which 'learn' to use the chemical as a food source. lyondellbasell.com The general pathway for the aerobic degradation of similar glycol ethers often starts with the oxidation of the terminal alcohol group to form an acid, followed by the cleavage of the ether bond. nih.govnih.gov For example, the degradation of 2-butoxyethanol (B58217) by several gram-negative bacterial strains, including Pseudomonas species, proceeds via oxidation to 2-butoxyacetic acid, with subsequent ether bond cleavage to yield glyoxylate (B1226380) and n-butanol. nih.gov

While specific pathways for this compound are not extensively detailed, the biodegradability of related propylene glycol ethers has been evaluated. Most are considered readily biodegradable, although highly branched structures like tertiary-butyl ethers degrade more slowly. lyondellbasell.com The complete miscibility of DPGME with water suggests a low tendency for accumulation in soil and sediment, and a potential for transport into groundwater. oecd.org

Table 1: Examples of Microorganisms Involved in Glycol Ether Degradation

| Microorganism/Consortium | Substrate(s) | Key Findings | Reference(s) |

| Corynebacterium sp. 7 | Dipropylene glycol monomethyl ether, Tripropylene (B76144) glycol monomethyl ether | Assimilated various propylene glycol monoalkyl ethers. | nih.gov |

| Pseudomonas sp. 4-5-3 | Ethylene (B1197577) glycol and Diethylene glycol ethers | Degraded various monoalkyl ethers. Metabolic products from EG/DEG monoethyl ethers were identified as ethoxyacetic acid and ethoxyglycoxyacetic acid. | nih.gov |

| Xanthobacter autotrophicus EC 1-2-1 | Ethylene glycol monoethyl and monobutyl ethers | Grew well on several ethylene glycol ethers and primary alcohols. | nih.gov |

| Mixed culture (Pseudomonas sp. 4-5-3 & X. autotrophicus EC 1-2-1) | Ethylene glycol monomethyl, monoethyl, or monobutyl ethers | Showed improved degradation and better growth compared to single cultures. | nih.gov |

| Microbial Consortium (EG-c) | Ethylene glycol, Propylene glycol | Isolated from soil, capable of degrading high concentrations (>10%) of glycols. | osti.gov |

| Pseudomonas putida | Ethylene glycol | Utilizes ethylene glycol as a sole carbon and energy source through sequential oxidation to glyoxylic acid. | nih.gov |

Mammalian Metabolic Pathways and Metabolite Identification

In mammals, this compound is metabolized through several key pathways, primarily occurring in the liver. epa.govalliedacademies.org These biotransformation reactions are enzymatic processes that convert the compound into more polar, water-soluble metabolites, which can be easily eliminated from the body, mainly through urine. longdom.orgjumedicine.com Studies in male Fischer 344 rats have shown that after oral administration, a significant portion of the compound is excreted in the urine (approximately 60%) and as carbon dioxide in expired air (27%) within 48 hours. nih.govosti.gov The identified metabolic routes indicate that DPGME follows similar biotransformation pathways as propylene glycol monomethyl ether (PGME). nih.govosti.gov

The major metabolic pathways include Phase II conjugation reactions, such as glucuronidation and sulfation, and Phase I reactions like O-demethylation. oecd.orgnih.gov A minor pathway involving the hydrolysis of the ether linkage has also been identified. epa.govnih.gov

Table 2: Identified Mammalian Metabolites of this compound

| Metabolite | Metabolic Pathway | Reference(s) |

| DPGME-glucuronide | Glucuronidation (Phase II) | oecd.orgnih.gov |

| DPGME-sulfate | Sulfation (Phase II) | oecd.orgnih.gov |

| Propylene glycol monomethyl ether (PGME) | Hydrolysis (Minor Pathway) | nih.govosti.gov |

| Dipropylene glycol | O-Demethylation / Hydrolysis | nih.gov |

| Propylene glycol | Hydrolysis (Minor Pathway) | nih.govosti.gov |

Glucuronidation and sulfation are predominant Phase II metabolic pathways for this compound. oecd.orgnih.gov These conjugation reactions involve the attachment of glucuronic acid or a sulfate (B86663) group to the parent molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. jumedicine.comnih.govtaylorandfrancis.com This modification significantly increases the hydrophilicity of the compound. The resulting glucuronide and sulfate conjugates of DPGME are considered essentially non-toxic and are rapidly eliminated from the body, primarily in the urine. oecd.orgepa.gov

Microsomal O-demethylation is a significant Phase I biotransformation route for this compound, a characteristic it shares with other propylene-based glycol ethers. oecd.orgepa.gov This reaction is typically catalyzed by the cytochrome P450 (CYP450) enzyme system located in the microsomes of liver cells. longdom.orgnih.gov The process involves the cleavage of the methyl group from the methoxy (B1213986) moiety of the molecule. oecd.orgepa.gov O-demethylation can lead to the formation of dipropylene glycol, which can be further metabolized. nih.gov

A minor metabolic pathway for this compound is the hydrolysis of the ether linkage in the dipropylene glycol backbone. epa.gov This cleavage results in the formation of propylene glycol monomethyl ether (PGME) and propylene glycol, which have been identified as metabolites in the urine of rats administered DPGME. nih.govosti.gov The potential for this hydrolysis to occur is considered low. epa.gov For instance, a pharmacokinetic study with a structurally similar compound, dipropylene glycol dimethyl ether, showed only a small percentage of the theoretical maximum cleavage product was recovered. epa.gov

Development of Engineered Microbial Degradation Pathways

The development of engineered microbial pathways specifically for the degradation of this compound is not extensively documented in the reviewed literature. However, research into the biodegradation of related compounds provides insights into potential strategies. The use of mixed microbial consortia, which can show improved degradation efficiency compared to single strains, is a well-established approach. nih.govnih.gov

Furthermore, genetic engineering techniques have been applied to study and potentially enhance the degradation of similar molecules. For example, mutant strains of Pseudomonas putida have been created by deleting specific genes to investigate the roles of different enzymes, such as quinoprotein alcohol dehydrogenases, in the metabolism of ethylene glycol. nih.gov Such research, which clarifies the specific enzymes and genes involved in degradation pathways (e.g., the pedE and pedH genes in P. putida), lays the groundwork for future engineering efforts. nih.gov These approaches could theoretically be adapted to enhance the breakdown of more complex glycol ethers like DPGME by introducing or modifying genes that code for key enzymes, such as those responsible for ether bond cleavage. nih.govresearchgate.net

Analytical Characterization of Degradation Products

The comprehensive analysis of degradation products formed from this compound under various stress conditions is crucial for understanding its stability and potential environmental and toxicological impact. While specific degradation studies on this compound are not extensively documented in publicly available literature, the analytical methodologies employed for the broader class of glycol ethers provide a robust framework for the characterization of its potential degradants. The primary analytical techniques for identifying and quantifying these products are chromatography and spectroscopy, often used in combination.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) stands as a principal and powerful technique for the separation and identification of volatile and semi-volatile degradation products of glycol ethers. restek.comgcms.czcdc.gov The choice of the GC column is critical for achieving adequate separation of isomers and compounds with similar boiling points that are likely to be present in a degraded sample of this compound. Columns with cyanopropylphenyl-based stationary phases are often recommended for the analysis of glycol ethers due to their unique selectivity. restek.comgcms.cz For instance, a thin-film Rxi-1301Sil MS column has been shown to provide good resolution and faster analysis times for various glycol ether isomers. restek.comgcms.cz

In a typical GC-MS analysis of degradation products, the mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra provide fragmentation patterns that are characteristic of the eluted compounds, allowing for their identification by comparison with spectral libraries such as those from the National Institute of Standards and Technology (NIST). epa.gov The glycol ether units are known to fragment readily, often producing ions with mass-to-charge ratios (m/z) below 150 amu. gcms.cz

Potential degradation of this compound through pathways such as oxidation, hydrolysis, or thermal stress would likely lead to the cleavage of its ether linkages and the oxidation of its alcohol group. This would result in a mixture of lower molecular weight compounds. Based on the degradation pathways of similar glycol ethers like dipropylene glycol monomethyl ether (DPGME), potential degradation products of this compound could include propylene glycol monomethyl ether (PGME), propylene glycol, aldehydes, ketones, and organic acids. epa.govredox.com For example, the oxidation of DPGME can yield aldehydes, ketones, and organic acids. redox.com Similarly, studies on the biodegradation of ethylene glycol monomethyl ether (EGME) have identified the formation of methoxyacetic acid and methoxy acetaldehyde. nih.gov The hydrolysis of propylene glycol monomethyl ether acetate (B1210297) (PGMEA) has been shown to yield PGME.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, serves as a powerful tool for the structural elucidation of degradation products, especially for non-volatile or less volatile compounds that are not amenable to GC analysis without derivatization. NMR can provide detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the unambiguous identification of isomeric structures. While direct NMR analysis of complex mixtures of degradation products can be challenging, it is invaluable for characterizing isolated or major degradation products.

The table below summarizes the key analytical techniques and their application in the characterization of potential degradation products of this compound.

| Analytical Technique | Application | Potential Degradation Products Detected |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile degradation products. | Propylene glycol monomethyl ether, propylene glycol, various aldehydes and ketones resulting from ether cleavage and oxidation. |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile degradation products. | Carboxylic acids (e.g., methoxypropionic acid), and other polar, non-volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated or major degradation products. Provides detailed structural information for unambiguous identification. | Isomeric forms of degradation products, and compounds with unique structural features not easily identified by MS. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the degradation products. | Presence of carbonyls (from aldehydes, ketones, acids), hydroxyls, and ethers, indicating the types of degradation reactions that have occurred. |

Environmental Distribution, Fate, and Ecotoxicological Research

The environmental behavior of 2-(2-methoxypropoxy)propan-1-ol is influenced by its physical and chemical properties. It is a colorless, combustible liquid that is completely miscible in water. canada.ca

Environmental Partitioning and Transport Behavior (Air, Water, Soil, Sediment)

Fugacity modeling indicates that the environmental compartment to which this compound partitions depends on the medium of release. canada.ca When released to the atmosphere, it is expected to react with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 0.54 days. canada.ca Direct photolysis is not anticipated as it does not absorb ultraviolet radiation in the solar spectrum. canada.ca

If released into water, it is expected to remain predominantly in the water column due to its complete miscibility. canada.ca Its low Henry's Law constant suggests that significant volatilization from water is unlikely. canada.ca Some portion of the compound is expected to partition to sediments. canada.ca

When released to soil, it is expected to partition predominantly to this compartment. canada.ca Hydrolysis is not considered an important environmental removal process based on its chemical structure. canada.ca

Soil-Water Partitioning and Mobility Characteristics

The high water solubility of this compound suggests a potential for mobility in soil. However, fugacity modeling indicates a tendency for it to remain in the soil compartment upon release to land. canada.ca

Assessment of Environmental Persistence and Bioaccumulation Potential

The potential for bioaccumulation is low. canada.ca Modeled data for its bioaccumulation factor (BAF) in fish is 0.96 L/kg wet weight, indicating it is not likely to bioconcentrate or biomagnify in the food web. canada.ca This low bioaccumulation potential is supported by bioconcentration factor (BCF) models. canada.ca

Aquatic Ecotoxicity Studies: Mechanisms and Effects on Aquatic Biota

The ecotoxicological effects of this compound on aquatic life have been evaluated through various studies.

Acute and Chronic Effects on Indicator Species

Modeled data for the aquatic toxicity of 2-methoxypropanol, a related compound, suggest a low acute toxicity to aquatic organisms. canada.ca The results did not show toxicity levels below 1.0 mg/L, indicating it would not be expected to cause harm at low concentrations. canada.ca For the broader category of propylene (B89431) glycol methyl ether (PGME), acute toxicity testing on fish, invertebrates, and algae indicates a very low order of toxicity, with effect concentrations exceeding 1,000 mg/L. oecd.org

| Toxicity Data for a Related Compound (PGME) | |

| Test Type | Result |

| Fish 96-hour LC50 | 20,800 mg/L |

| Predicted No-Effect Concentration (PNEC) | 208 mg/L |

This table displays acute toxicity data for Propylene Glycol Methyl Ether (PGME), a compound related to this compound, to provide an indication of its potential aquatic toxicity.

Disturbances to Ecological Balance

Given the low expected environmental concentrations and low ecological hazard potential, this compound is considered unlikely to cause significant disturbances to the ecological balance. canada.ca The low potential for persistence and bioaccumulation further reduces the risk of long-term ecological harm. canada.ca

Terrestrial Ecotoxicity Studies: Impacts on Soil Ecosystems

Detailed terrestrial ecotoxicity studies specifically for this compound are not extensively available in the provided search results. However, based on its properties, such as being readily biodegradable, significant adverse impacts on soil ecosystems are not anticipated. canada.ca

Development of Predictive Models for Environmental Fate and Ecotoxicity

The environmental fate and ecotoxicological impact of this compound, a primary component of commercial Dipropylene Glycol Methyl Ether (DPGME), are often evaluated using predictive models. These computational tools are essential for estimating the distribution and potential effects of chemicals in the environment, particularly when extensive experimental data is unavailable. The models rely on the physicochemical properties of the substance to predict its behavior in various environmental compartments.

A key approach in assessing the environmental distribution of propylene glycol ethers (PGEs), including this compound, is through multimedia fugacity models. greenpeace.orgoecd.org These models, such as the Level III fugacity model, predict the partitioning of a chemical between air, water, soil, and sediment. greenpeace.orgoecd.org For DPGME, fugacity-based modeling indicates a high likelihood of partitioning to water compartments, including surface and groundwater, due to its high water solubility. greenpeace.orgoecd.org

Quantitative Structure-Activity Relationship (QSAR) models are another critical tool, used to predict the ecotoxicological effects of chemicals based on their molecular structure. nih.gov For instance, the ECOSAR (Ecological Structure-Activity Relationship) model can be used to estimate the toxicity of a substance to aquatic organisms. oecd.org In the case of DPGME, ECOSAR has been used to estimate its effects on bacteria. oecd.org The general findings from such models, combined with experimental data for the PGE category, indicate a low order of acute toxicity to fish, invertebrates, and algae. greenpeace.org

The reliability of these predictive models is heavily dependent on the quality of the input data, which includes key physicochemical properties.

Interactive Table 1: Physicochemical Properties of this compound for Environmental Modeling

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [N/A] |

| Molecular Weight | 148.20 g/mol | [N/A] |

| Water Solubility | Miscible | greenpeace.org |

| Vapor Pressure | 0.37 hPa at 20°C (for DPGME) | greenpeace.org |

| log Kₒw (Octanol-Water Partition Coefficient) | 0.0043 at 25°C (for DPGME) | europa.eu |

| Henry's Law Constant | 1.2 x 10⁻⁴ Pa·m³/mol at 25°C (calculated for DPGME) | greenpeace.org |

| Bioconcentration Factor (BCF) | ≤ 1 (estimated for DPGME) | greenpeace.org |

Research findings for the commercial mixture DPGME, which contains this compound, have utilized Level 3 fugacity modeling to estimate environmental concentrations based on specific release scenarios. One such study calculated the distribution assuming a consumption of 12,000 tons of DPGME in the U.S. in 1995, with release rates of 122 kg/hour to air, 13.7 kg/hour to water, and 1.4 kg/hour to soil. oecd.org

Interactive Table 2: Predicted Environmental Concentrations of DPGME from Level 3 Fugacity Modeling

| Environmental Compartment | Predicted Concentration | Source |

| Air | 9.24 ng/m³ | oecd.org |

| Water | 0.053 µg/L | oecd.org |

| Soil (dry weight) | 0.28 µg/kg | oecd.org |

| Sediment (dry weight) | 0.030 µg/kg | oecd.org |

These modeling studies suggest that DPGME is not persistent in the environment and is not expected to bioaccumulate in the food web. oecd.org The predicted low concentrations in various environmental media, coupled with low predicted toxicity, indicate that propylene glycol ethers like this compound are unlikely to pose a significant risk to the environment. epa.gov

Toxicological Profiles and Health Effects Research

Acute Systemic Toxicity Assessments (Oral, Dermal, Inhalation Exposure Routes)

2-(2-methoxypropoxy)propan-1-ol exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure. epa.govoecd.org In animal studies, the principal signs of systemic toxicity at high doses are related to central nervous system depression, such as narcosis, which is generally reversible. oecd.orgscbt.com

Acute inhalation exposure of rats to the highest attainable concentration of 500 ppm (3000 mg/m³) resulted in no fatalities, though it did cause mild and reversible narcosis. oecd.org Human volunteers exposed to vapors noted irritation of the eyes, nose, and throat. scbt.comnj.gov Specifically, exposure to 300 ppm caused eye and nasal irritation in humans. atamankimya.com

The following table summarizes the key findings from acute toxicity studies.

| Exposure Route | Test Type | Species | Value | Reference |

| Oral | LD50 | Rat | 5135-5400 mg/kg | oecd.orgscbt.com |

| Oral | LD50 | Dog | 7500 mg/kg | oecd.org |

| Dermal | LD50 | Rabbit | 9500-9510 mg/kg | scbt.comcarlroth.com |

| Inhalation | LC50 | Rat | >500 ppm (4-hr) | oecd.org |

Repeated-Dose Toxicity and Subchronic Exposure Studies

Investigations into repeated-dose and subchronic exposure to this compound have been conducted across multiple species, including rats, rabbits, guinea pigs, and monkeys. oecd.org

In repeated-dose inhalation studies, No-Observed-Adverse-Effect Levels (NOAELs) have been established between 50 ppm and 200 ppm. epa.govoecd.org At higher concentrations, ranging from 300 to 400 ppm, observed effects included signs of central nervous system depression and adaptive liver changes, such as increased liver weight without significant pathological changes. epa.govoecd.orgecetoc.org These liver effects are generally considered adaptive responses to exposure. ecetoc.org

A 13-week inhalation study in rats and rabbits exposed to up to 200 ppm (1212 mg/m³) found no effects attributable to the compound. researchgate.net In a 4-week oral gavage study in rats, the highest dose of 1000 mg/kg/day resulted in salivation and adaptive liver changes, with a NOAEL of 200 mg/kg/day. oecd.org Continuous skin contact in rabbits for 90 days led to only minor scaliness. scbt.com

Genotoxicity and Mutagenicity Evaluations in In Vitro and In Vivo Systems

The available data from a range of in vitro and in vivo studies indicate that this compound is not genotoxic. epa.govoecd.org The compound is not classified as a mutagen and is not expected to cause cancer in humans. atamankimya.com Most genotoxicity tests on glycol ethers have shown a lack of potential for genetic damage. nih.gov While some ethylene (B1197577) glycol ethers have shown positive results in certain tests, this is not the case for propylene (B89431) glycol ethers like DPGME. nih.gov

Sensitization and Irritation Studies (Dermal and Ocular)

Research on this compound and its related compounds, such as dipropylene glycol methyl ether (DPGME), indicates a low potential for skin and eye irritation and sensitization.

Dermal Irritation and Sensitization: Glycol ethers are generally not considered to be significant skin irritants upon acute exposure. ecetoc.org More severe irritation may result from prolonged or repeated contact, which is consistent with the effects of solvents. ecetoc.org In studies involving both animals and humans, DPGME, which is a mixture of isomers including this compound, has been shown to be neither a skin irritant nor a skin sensitizer. oecd.org Specifically, a primary dermal irritation study in New Zealand White rabbits using 100% pure dipropylene glycol resulted in its classification as a non-irritant. regulations.gov Furthermore, dermal sensitization tests on guinea pigs with DPGME did not produce evidence of sensitization. regulations.govdtic.mil

Ocular Irritation: The potential for ocular irritation from this compound and related propylene glycol ethers appears to be low. DPGME was found to be only slightly irritating to the eye in animal studies. oecd.orgepa.gov In one study, the instillation of DPGME in the eyes of New Zealand White rabbits caused slight conjunctival irritation that resolved within 24 hours, with no corneal damage observed. regulations.gov

A study on human volunteers exposed to propylene glycol monomethyl ether (PGME) vapor found no significant objective measures of eye irritation at concentrations up to 150 ppm. nih.gov Only very slight subjective eye discomfort was reported at the 150 ppm level. nih.gov Similarly, studies on propylene glycol have classified it as a non-irritant to the eyes of rabbits. regulations.gov

The following table summarizes findings from irritation studies on related glycol ethers.

| Compound | Species | Study Type | Observation | Classification |

| Dipropylene Glycol Methyl Ether (DPGME) | Rabbit | Primary Dermal Irritation | Evidence of erythema at one site, subsiding in 24 hours; no edema. regulations.gov | Non-irritant regulations.gov |

| Dipropylene Glycol Methyl Ether (DPGME) | Rabbit | Ocular Irritation | No corneal damage; slight conjunctival irritation subsided within 24 hours. regulations.gov | Slight irritant regulations.gov |

| Dipropylene Glycol Methyl Ether (DPGME) | Guinea Pig | Dermal Sensitization | Did not produce any evidence of dermal sensitization. regulations.gov | Non-sensitizer oecd.orgregulations.gov |

| Propylene Glycol Monomethyl Ether (PGME) | Human | Ocular Irritation (Vapor) | No objective irritation up to 150 ppm; minimal subjective effects at 150 ppm. nih.gov | No Adverse Effect Concentration ≥150 ppm nih.gov |

| Propylene Glycol | Rabbit | Ocular Irritation | No treatment-related effects on the cornea. regulations.gov | Non-irritant regulations.gov |

Neurotoxicological Assessments of Glycol Ethers

The primary acute toxic effect of many glycol ethers, including propylene glycol-based ethers, is central nervous system (CNS) depression, a common characteristic of organic solvents. ecetoc.org

Exposure to high concentrations of DPGME has been shown to cause signs of CNS depression in various animal models, including rats, mice, rabbits, guinea pigs, and monkeys. oecd.orgepa.gov Symptoms observed following acute inhalation exposures include mild and reversible narcosis. oecd.org In humans, exposure to high levels of DPGME can lead to symptoms such as headache, dizziness, lightheadedness, and fainting. nj.gov However, these effects are typically associated with high vapor concentrations and are not characteristic of long-term exposure at lower levels. ecetoc.orgoecd.org The few long-term studies available suggest that chronic exposure is unlikely to lead to more severe or different effects than those seen in short-term studies. ecetoc.org

Mechanistic Investigations of Adverse Health Outcomes and Cellular Interactions

The toxicological mechanisms of propylene glycol ethers (PGEs) differ significantly from the more toxic ethylene glycol ethers (EGEs). The toxicity of certain EGEs is primarily due to their metabolism to alkoxyacetic acids, which are reproductive and developmental toxicants. nih.gov In contrast, the dominant isomers of PGEs, like this compound, possess secondary hydroxyl groups and are not metabolized to these toxic acid structures. nih.gov

The metabolism of DPGME has been studied in rats. Following a single oral dose, the major metabolic pathways were identified as conjugation with glucuronic acid and sulfate (B86663), and hydrolysis of the methoxy (B1213986) group to form dipropylene glycol. oecd.orgepa.gov A significant portion was also eliminated as carbon dioxide, indicating entry into the tricarboxylic acid cycle. ecetoc.orgoecd.org The formation of propylene glycol monomethyl ether (PGME) from the cleavage of the dipropylene glycol backbone is considered a minor pathway. epa.gov The resulting sulfate and glucuronide conjugates are essentially non-toxic and are rapidly eliminated from the body. epa.gov

At high doses, some glycol ethers have been associated with increased liver weight, which is generally interpreted as an adaptive change rather than a toxic effect. ecetoc.orgoecd.org For 2-propylene glycol 1-methyl ether, observed kidney changes have been attributed to the accumulation of alpha-2-microglobulin, a phenomenon specific to male rats. ecetoc.org The principal mechanism for acute toxicity at high concentrations remains non-specific CNS depression. ecetoc.org

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemicals with their biological activities. nih.gov These models are instrumental in predicting the potential for a compound to elicit a toxic response, thereby guiding further testing and risk assessment. For substances like 2-(2-methoxypropoxy)propan-1-ol, QSAR can be employed to estimate a range of toxicological endpoints.